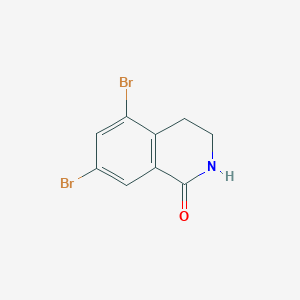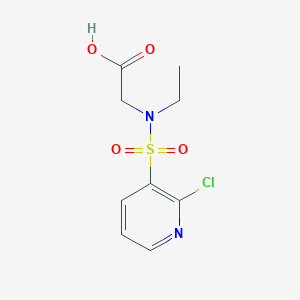
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid
Übersicht
Beschreibung
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1183511-00-3. It has a molecular weight of 278.72 and its IUPAC name is (2-chloro-3-pyridinyl)sulfonylamino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Structural Characterization in Metal Complexes
Research by Sousa et al. (2001) explored the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to products potentially relevant to the study of metal complexes. These complexes could have implications for material science and inorganic chemistry research (Sousa et al., 2001).
Antimicrobial Activity of Heterocyclic Compounds
El‐Emary, Al-muaikel, and Moustafa (2002) investigated the antimicrobial activity of new heterocyclic compounds, including derivatives of 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid. This research contributes to the development of potential antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis for Preclinical and Clinical Studies
Andersen et al. (2013) described the synthesis of compounds involving 2-chloropyridine for supporting preclinical and clinical studies, showcasing its application in the development of pharmaceutical compounds (Andersen et al., 2013).
Antibacterial Agent Synthesis
Research by Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic compounds with a sulfonamido moiety, aimed at developing effective antibacterial agents. This highlights the compound's potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Awad et al. (2015) synthesized new pyrimidine derivatives, exploring their antiproliferative activity against various human cancer cell lines. This suggests its application in cancer research and potential therapeutic uses (Awad et al., 2015).
Reactivity and Synthesis of Novel Compounds
Ivanov, Shablykin, and Brovarets (2016) studied the reactivity of specific sulfonamido compounds, leading to the formation of new chemical structures. This research contributes to the broader field of organic chemistry and material science (Ivanov, Shablykin, & Brovarets, 2016).
Eigenschaften
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUIZHNSQDQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
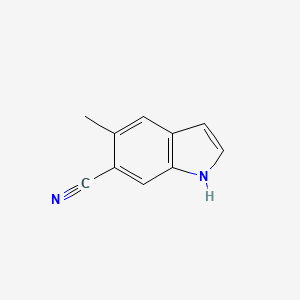
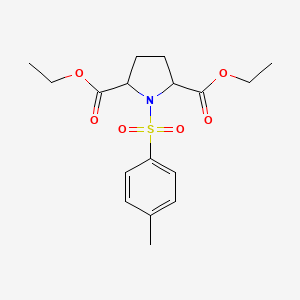
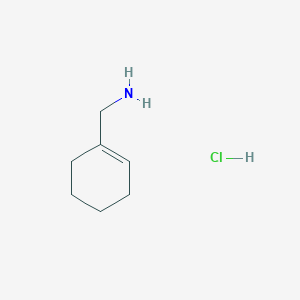
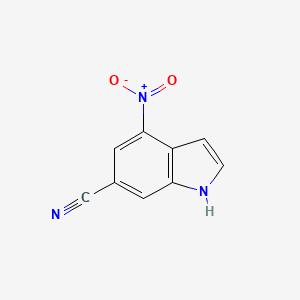
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
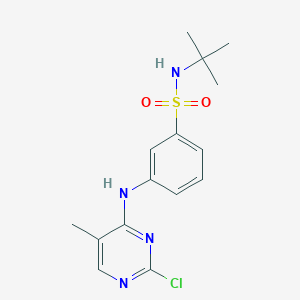
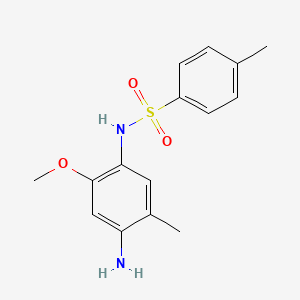
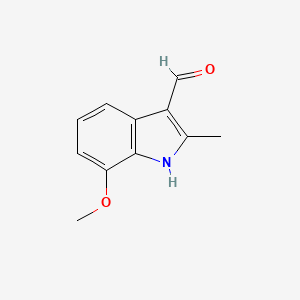
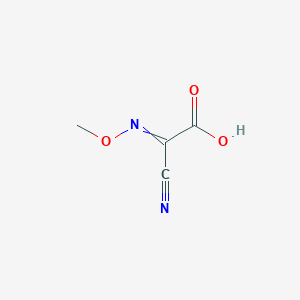
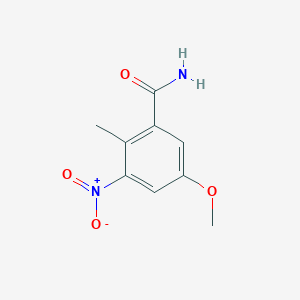
![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
